4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is not well-documented. as a piperidine derivative, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The specific pathways involved would depend on the particular application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid: Similar structure but without the hydrochloride salt.
Piperidine-4-carboxylic acid: Lacks the prop-2-yn-1-yl group.
4-(Prop-2-yn-1-yl)piperidine hydrochloride: Similar but without the carboxylic acid group.
Uniqueness
4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of both the prop-2-yn-1-yl group and the carboxylic acid group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-prop-2-ynylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-3-9(8(11)12)4-6-10-7-5-9;/h1,10H,3-7H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYCHQHRAFDTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCNCC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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